Cas no 816-39-7 (1,3-Dibromoacetone, Technical Grade)

1,3-Dibromoacetone, Technical Grade structure
816-39-7 structure
1,3-Dibromoacetone, Technical Grade
816-39-7
C3H4Br2O
215.871259689331
MFCD00013540
83101
69952

1,3-Dibromoacetone, Technical Grade Properties

Names and Identifiers

    • 1,3-Dibromopropan-2-one
    • 1,3-Dibromoacetone, Technical Grade
    • 1,3-Dibromo-2-propanone
    • 1,3-Dibromoacetone
    • 816-39-7
    • NSC 249810
    • 2-Propanone,3-dibromo-
    • SY009041
    • 1,3-Dibromoacetone, tech
    • 1,3-Dibromo-propan-2-one
    • DTXSID1061156
    • NS00038144
    • bromomethyl ketone
    • EN300-92186
    • A9T6SLA83G
    • MFCD00013540
    • 1,3-dibromacetone
    • NSC249810
    • GEO-00967
    • SCHEMBL228965
    • FT-0666475
    • AS-18890
    • C3H4Br2O
    • CS-W020932
    • 2-Propanone, 1,3-dibromo-
    • A20840
    • UNII-A9T6SLA83G
    • NSC-249810
    • AM85919
    • EINECS 212-430-8
    • Bis(bromomethyl) ketone
    • 1,3-dibromopropanone
    • bromomethylketone
    • FT-0606625
    • AKOS005206860
    • 1,3-Dibromo-2-propanone (ACI)
    • DB-056547
    • +Expand
    • MFCD00013540
    • LQQKDSXCDXHLLF-UHFFFAOYSA-N
    • 1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2
    • O=C(CBr)CBr
    • 1740389

Computed Properties

  • 213.86300
  • 0
  • 1
  • 2
  • 213.863
  • 6
  • 46.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 2
  • 0
  • 17.1A^2

Experimental Properties

  • 1.34530
  • 17.07000
  • 1.549
  • 95 ºC (p=20 torr)
  • 25-30°C
  • 97-98°C/21mm
  • Soluble in acetone, chloroform, dichloromethane and methanol.
  • Not determined
  • Not determined
  • Moisture Sensitive
  • 2.12

1,3-Dibromoacetone, Technical Grade Security Information

1,3-Dibromoacetone, Technical Grade Customs Data

  • 2914700090
  • China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1,3-Dibromoacetone, Technical Grade Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00521Z-1g
1,3-Dibromopropan-2-one
816-39-7 ~95%
1g
$79.00 2024-04-21
A2B Chem LLC
AC35143-1g
1,3-Dibromoacetone
816-39-7 ~95%
1g
$62.00 2024-04-19
Aaron
AR0052AB-1g
1,3-Dibromopropan-2-one
816-39-7 95%
1g
$6.00
abcr
AB400727-1g
1,3-Dibromoacetone, 95%; .
816-39-7 95%
1g
€62.50
Apollo Scientific
OR16995-1g
1,3-Dibromoacetone
816-39-7 95%
1g
£10.00 2023-09-02
Chemenu
CM303246-25g
1,3-dibromopropan-2-one
816-39-7 95%
25g
$139 2024-07-23
Enamine
EN300-92186-0.1g
1,3-dibromopropan-2-one
816-39-7 95%
0.1g
$376.0 2024-05-20
eNovation Chemicals LLC
D622130-5g
1,3-DIBROMOACETONE
816-39-7 95%
5g
$250 2022-09-07
TRC
D422775-5g
1,3-Dibromoacetone, Technical Grade
816-39-7
5g
$ 170.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H37325-1g
1,3-Dibromoacetone, 95%
816-39-7 3-Dibromoacetone 95%
1g
49.10

1,3-Dibromoacetone, Technical Grade Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone ;  rt; 72 h, rt
Reference
Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide
Eskandari, Roozbeh; et al, Chemical Communications (Cambridge, 2021, 57(58), 7136-7139

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone
Reference
Two new amphiphilic catalysts for ester hydrolysis
Menger, F. M.; et al, Journal of Organic Chemistry, 1987, 52(15), 3451-2

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Reference
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Reference
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Reference
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Reference
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2728031-85-2 Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Reference
Bio-derived nanosilica-anchored Cu(II)-organoselenium complex as an efficient retrievable catalyst for alcohol oxidation
Gogoi, Rajjyoti ; et al, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Bromine
Reference
Method of obtaining 1,3-dibromoacetone
, USSR, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ;  2 h, rt; 16 h, rt → -20 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  -20 °C; 48 h, 60 °C
Reference
Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity
Lewis, Yuka E.; et al, ACS Chemical Biology, 2016, 11(4), 931-942

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Chloroperoxidase
Reference
Novel haloperoxidase substrates. Alkynes and cyclopropanes
Geigert, John; et al, Journal of Biological Chemistry, 1983, 258(4), 2273-7

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Methanol
Reference
Silyl- and germylcyclopropanones
Zaitseva, G. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(10), 2252-66

Synthetic Circuit 12

Reaction Conditions
Reference
Hydrobromic acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Hydrogen bromide
Reference
Hydrobromic Acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ;  3 h, rt; 2 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Reference
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ;  rt; 2 h, rt; overnight, -18 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Reference
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ;  25 °C; 2 h, 25 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Reference
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
2.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Reference
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ;  6 h, 100 °C
2.1 Reagents: Potassium bromide ;  72 h, 50 °C
3.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Reference
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Reference
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
2.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Reference
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Seleninyl bromide Solvents: Carbon tetrachloride
Reference
Halogenation of aldehydes and ketones by selenium(IV) oxyhalides generated in-situ from selenium dioxide and halotrimethylsilanes
Lee, Jong Gun; et al, Bulletin of the Korean Chemical Society, 1995, 16(4), 349-55

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Oxygen ,  Hydrogen bromide Catalysts: Tetraglyme ,  Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: 1,2-Dichloroethane
Reference
Oxybromination catalyzed by the heteropolyanion compound H5PMo10V2O40 in an organic medium: selective para-bromination of phenol
Neumann, Ronny; et al, Journal of the Chemical Society, 1988, (19), 1285-7

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Bromine
Reference
Reaction of sulfur tetrafluoride with 1,3-dihaloacetones. Fluoroalkylation of benzene as evidence of participation of fluorocarbocations in the reaction
Wielgat, J.; et al, Journal of Fluorine Chemistry, 1987, 35(4), 643-52

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 4, rt
Reference
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Reference
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

1,3-Dibromoacetone, Technical Grade Raw materials

1,3-Dibromoacetone, Technical Grade Preparation Products

1,3-Dibromoacetone, Technical Grade Suppliers

HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:816-39-7)
ZHENG YU HAN
15107128801
1400818899@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:816-39-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:816-39-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:816-39-7)
A LA DING
anhua.mao@aladdin-e.com

1,3-Dibromoacetone, Technical Grade Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:816-39-7)1,3-Dibromoacetone, Technical Grade
A20840
99%/99%/99%
5g/25g/100g
328.0/1148.0/371.0